molecular formula C17H17NO3 B12093340 N-(diphenylmethylene)Serine methyl ester

N-(diphenylmethylene)Serine methyl ester

Cat. No.: B12093340
M. Wt: 283.32 g/mol
InChI Key: INDYBELMPCDQHK-UHFFFAOYSA-N
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Description

N-(diphenylmethylene)Serine methyl ester: is an organic compound with the molecular formula C16H15NO2. It is a derivative of serine, an amino acid, and features a diphenylmethylene group attached to the nitrogen atom. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(diphenylmethylene)Serine methyl ester can be synthesized through the reaction of benzophenone imine with methyl bromoacetate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(diphenylmethylene)Serine methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(diphenylmethylene)Serine methyl ester involves its interaction with molecular targets such as enzymes and receptors. The diphenylmethylene group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • N-(diphenylmethylene)glycine methyl ester
  • N-(diphenylmethylene)glycine ethyl ester
  • N-(diphenylmethylene)alanine methyl ester

Comparison: N-(diphenylmethylene)Serine methyl ester is unique due to the presence of the serine moiety, which introduces an additional hydroxyl group compared to glycine and alanine derivatives. This hydroxyl group can participate in additional hydrogen bonding interactions, potentially enhancing the compound’s reactivity and binding properties .

Properties

IUPAC Name

methyl 2-(benzhydrylideneamino)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDYBELMPCDQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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